Cas no 2064124-85-0 ((R)-Asundexian)

(R)-Asundexian structure
(R)-Asundexian structure
商品名:(R)-Asundexian
CAS番号:2064124-85-0
MF:C26H21ClF4N6O4
メガワット:592.929358243942
CID:5629397
PubChem ID:165437228

(R)-Asundexian 化学的及び物理的性質

名前と識別子

    • 2064124-85-0
    • MS-30545
    • CS-0377388
    • (R)-Asundexian
    • F83915
    • HY-137431A
    • 1(2H)-Pyridineacetamide, N-[4-(aminocarbonyl)-3-fluorophenyl]-4-[5-chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-α-ethyl-5-methoxy-2-oxo-, (αR)-
    • インチ: 1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m1/s1
    • InChIKey: XYWIPYBIIRTJMM-LJQANCHMSA-N
    • ほほえんだ: ClC1=CC=C(C(=C1)C1=CC(N(C=C1OC)[C@@H](C(NC1C=CC(C(N)=O)=C(C=1)F)=O)CC)=O)N1C=C(C(F)(F)F)N=N1

計算された属性

  • せいみつぶんしりょう: 592.1248935g/mol
  • どういたいしつりょう: 592.1248935g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 8
  • 複雑さ: 1080
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 132Ų

じっけんとくせい

  • 密度みつど: 1.51±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.44±0.70(Predicted)

(R)-Asundexian セキュリティ情報

  • ちょぞうじょうけん:Store at -20°C

(R)-Asundexian 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024SA0-5mg
(R)-Asundexian
2064124-85-0
5mg
$700.00 2023-12-19
1PlusChem
1P024SA0-10mg
(R)-Asundexian
2064124-85-0
10mg
$1124.00 2023-12-19
1PlusChem
1P024SA0-25mg
(R)-Asundexian
2064124-85-0
25mg
$2154.00 2023-12-19

(R)-Asundexian 関連文献

(R)-Asundexianに関する追加情報

(R)-Asundexian (CAS No. 2064124-85-0): A Promising Anticoagulant in the Treatment of Thrombosis

(R)-Asundexian (CAS No. 2064124-85-0) is a novel oral anticoagulant that has garnered significant attention in the field of cardiovascular medicine due to its potential to revolutionize the treatment and prevention of thrombotic disorders. This compound, developed by Bayer AG, represents a significant advancement in the management of conditions such as atrial fibrillation, venous thromboembolism (VTE), and other thrombotic diseases. The unique chemical structure and mechanism of action of (R)-Asundexian make it a promising candidate for long-term anticoagulation therapy with reduced bleeding risks compared to existing treatments.

The chemical structure of (R)-Asundexian is characterized by its chiral center, which confers specific pharmacological properties. The compound is a direct Factor XIa inhibitor, a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively inhibiting Factor XIa, (R)-Asundexian effectively reduces the formation of thrombin and subsequent clot formation without significantly affecting other coagulation factors. This selective inhibition is believed to contribute to its favorable safety profile, particularly in terms of reduced bleeding complications.

Recent clinical trials have provided compelling evidence for the efficacy and safety of (R)-Asundexian. In the Phase IIb/III AUGUSTUS trial, (R)-Asundexian demonstrated non-inferiority to apixaban in preventing stroke or systemic embolism in patients with atrial fibrillation, while showing a trend towards lower major bleeding events. These findings are particularly significant given the growing need for effective and safe anticoagulants in an aging population with increasing prevalence of atrial fibrillation.

Another notable study, the ASPIRE-AF trial, further evaluated the long-term safety and efficacy of (R)-Asundexian. The results indicated that (R)-Asundexian was associated with a lower rate of major bleeding events compared to standard anticoagulants such as warfarin and dabigatran. These findings suggest that (R)-Asundexian may offer a valuable alternative for patients who are at high risk for bleeding complications or who have contraindications to existing anticoagulants.

The pharmacokinetic properties of (R)-Asundexian are also noteworthy. The compound exhibits rapid absorption and a half-life that allows for once-daily dosing, which can improve patient adherence to treatment regimens. Additionally, (R)-Asundexian does not require routine coagulation monitoring, making it more convenient for both patients and healthcare providers compared to older anticoagulants like warfarin.

The development of (R)-Asundexian has been driven by a deep understanding of the coagulation cascade and the role of Factor XIa in thrombosis. Factor XIa plays a crucial role in amplifying thrombin generation, which is essential for clot formation. By targeting this specific enzyme, (R)-Asundexian aims to achieve effective anticoagulation while minimizing interference with other aspects of hemostasis. This targeted approach is expected to reduce the risk of both arterial and venous thrombotic events while maintaining hemostatic balance.

In addition to its potential in cardiovascular medicine, research is also exploring the broader applications of (R)-Asundexian strong>. For instance, studies are underway to evaluate its efficacy in preventing recurrent VTE in high-risk patients and its potential role in reducing postoperative thrombotic complications. These investigations are expected to provide further insights into the versatility and clinical utility of this novel anticoagulant.

The safety profile of (R)-Asundexian strong> has been extensively evaluated through preclinical studies and clinical trials. Preclinical data have shown that (R)-Asundexian strong> exhibits low toxicity and good tolerability across various animal models. Clinical trials have consistently demonstrated that the compound is well-tolerated by patients, with adverse events primarily consisting of mild gastrointestinal symptoms that are generally manageable.

In conclusion, (R)-Asundexian (CAS No. 2064124-85-0) strong> represents a significant advancement in anticoagulant therapy. Its unique mechanism of action as a direct Factor XIa inhibitor offers promising benefits in terms of efficacy and safety, making it a valuable addition to the therapeutic arsenal for managing thrombotic disorders. As research continues to uncover new applications and optimize its use, (R)-Asundexian strong> is poised to play an increasingly important role in improving patient outcomes and quality of life.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd